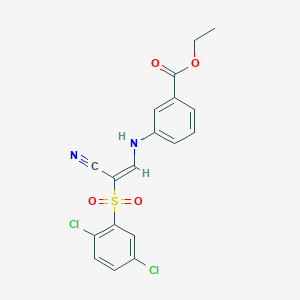
Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, a sulfonyl group, and a cyanovinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride: The starting material, 2,5-dichlorobenzenesulfonyl chloride, is prepared by chlorosulfonation of 2,5-dichlorobenzene.
Nucleophilic substitution: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide intermediate.
Vinylation: The sulfonamide is subjected to a vinylation reaction using a cyanovinyl reagent under basic conditions to introduce the cyanovinyl group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanovinyl group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the cyanovinyl group can participate in covalent bonding or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((2-((2,4-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
- Ethyl 3-((2-((2,5-difluorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
- Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
Uniqueness
This compound is unique due to the specific positioning of the dichlorophenyl and cyanovinyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-[[(E)-2-cyano-2-(2,5-dichlorophenyl)sulfonylethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-2-26-18(23)12-4-3-5-14(8-12)22-11-15(10-21)27(24,25)17-9-13(19)6-7-16(17)20/h3-9,11,22H,2H2,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTXKOBGEJTJFA-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2616515.png)
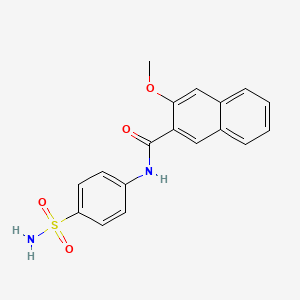
![Tert-butyl N-[1-(2-fluorosulfonyloxyphenyl)propyl]carbamate](/img/structure/B2616518.png)
![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616522.png)
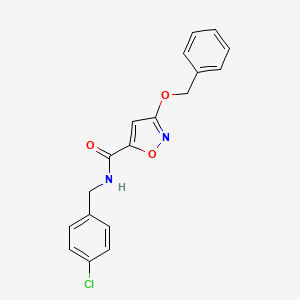
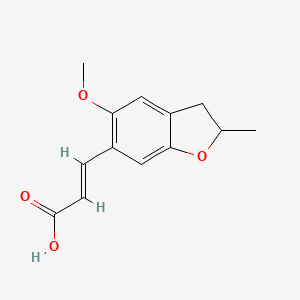
![5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2616528.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2616531.png)
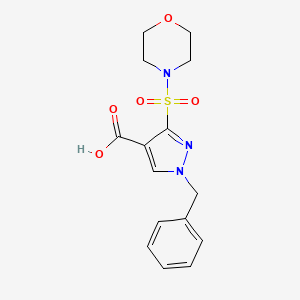
![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)
![tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate](/img/structure/B2616537.png)
![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)
